1,3-Dimethyloctahydrocyclopenta[b]pyrrole
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Overview
Description
1,3-Dimethyloctahydrocyclopenta[b]pyrrole is a heterocyclic compound that features a fused ring system. This compound is part of the pyrrole family, which is known for its significant biological and chemical properties. Pyrroles are essential in various fields, including pharmaceuticals, organic materials, and natural products.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethyloctahydrocyclopenta[b]pyrrole can be synthesized through several methods. One common approach involves the Paal-Knorr synthesis, where 2,5-dimethoxytetrahydrofuran reacts with primary amines under mild conditions . Another method includes the Hantzsch pyrrole synthesis, which involves the reaction between primary amines, β-dicarbonyl compounds, and α-halo ketones .
Industrial Production Methods
Industrial production of pyrrole derivatives often employs multicomponent reactions (MCRs) due to their efficiency and high yield. These reactions typically involve the use of catalysts such as iron (III) chloride or copper complexes to facilitate the formation of the pyrrole ring .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyloctahydrocyclopenta[b]pyrrole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common, where the compound reacts with electrophiles like alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, sulfonyl chlorides.
Major Products
The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in different applications .
Scientific Research Applications
1,3-Dimethyloctahydrocyclopenta[b]pyrrole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Industry: Utilized in the production of organic dyes, conjugated polymers, and sensors.
Mechanism of Action
The mechanism of action of 1,3-Dimethyloctahydrocyclopenta[b]pyrrole involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For instance, it may inhibit kinase activity, which is crucial in cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyridine: Similar in structure but contains a six-membered ring with one nitrogen atom.
Furan: Contains a five-membered ring with one oxygen atom.
Thiophene: Contains a five-membered ring with one sulfur atom.
Uniqueness
1,3-Dimethyloctahydrocyclopenta[b]pyrrole is unique due to its fused ring system and the presence of two methyl groups, which can influence its reactivity and biological activity. This structural uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
87390-48-5 |
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Molecular Formula |
C9H17N |
Molecular Weight |
139.24 g/mol |
IUPAC Name |
1,3-dimethyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole |
InChI |
InChI=1S/C9H17N/c1-7-6-10(2)9-5-3-4-8(7)9/h7-9H,3-6H2,1-2H3 |
InChI Key |
IYLXJXHAZNBTEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C2C1CCC2)C |
Origin of Product |
United States |
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